molecular formula C7H11N3 B13480558 (1-Cyclopropyl-1H-pyrazol-5-YL)methylamine

(1-Cyclopropyl-1H-pyrazol-5-YL)methylamine

Cat. No.: B13480558
M. Wt: 137.18 g/mol
InChI Key: ATZWYDHWESUSBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclopropyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of cyclopropyl hydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production methods for (1-cyclopropyl-1H-pyrazol-5-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopropyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(1-cyclopropyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-cyclopropyl-1H-pyrazol-5-yl)methanamine: A similar compound with a different substitution pattern on the pyrazole ring.

    (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine: Another derivative with a methyl group on the pyrazole ring.

Uniqueness

(1-cyclopropyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group and the methanamine moiety can confer distinct properties compared to other pyrazole derivatives.

This article provides a comprehensive overview of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

(2-cyclopropylpyrazol-3-yl)methanamine

InChI

InChI=1S/C7H11N3/c8-5-7-3-4-9-10(7)6-1-2-6/h3-4,6H,1-2,5,8H2

InChI Key

ATZWYDHWESUSBY-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=CC=N2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.